2,5-Dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol, is a naturally occurring compound recognized for its sweet, caramel-like aroma. It is classified as a furanone, a type of lactone that contains a furan ring. This compound is particularly significant in the food industry due to its flavoring properties and is found in various fruits, notably strawberries. Its biosynthesis has been studied extensively, revealing its formation from precursors like D-fructose in plant systems .
Furaneol is classified under the category of flavor compounds and is primarily sourced from natural products such as strawberries and other fruits. It can also be synthesized through various chemical processes. In strawberries, the compound's biosynthesis involves an increase in concentration over time when cultivated in vitro, particularly influenced by certain sugars .
The synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone can be achieved through several methods:
The molecular structure of 2,5-dimethyl-4-hydroxy-3(2H)-furanone features a furan ring with two methyl groups at positions 2 and 5, a hydroxyl group at position 4, and a carbonyl group forming part of the furanone structure.
This structure contributes to its unique flavor profile and reactivity.
Furaneol participates in various chemical reactions:
The mechanism of action for 2,5-dimethyl-4-hydroxy-3(2H)-furanone primarily revolves around its role as a flavor compound. It interacts with taste receptors to elicit sweet and caramel-like flavors, making it valuable in food applications.
Furaneol exhibits several notable physical and chemical properties:
These properties make Furaneol suitable for various applications in food technology.
Furaneol is extensively used in the food industry due to its flavoring capabilities. It is commonly added to products such as:
Additionally, its presence in natural fruit extracts enhances the sensory profile of various food products. Research continues into its potential applications in other areas such as fragrance formulations and as a natural flavor enhancer in culinary arts .
2,5-Dimethyl-4-hydroxy-3(2H)-furanone-¹³C₂ is a stable isotope-labeled analog of the naturally occurring flavor compound Furaneol® (HDMF). Its molecular structure features two ¹³C atoms specifically incorporated at the methyl groups (C-2 and C-5 positions), resulting in the molecular formula ¹³C₂C₄H₈O₃ and a molecular weight of 130.111 g/mol, compared to 128.1259 g/mol for the unlabeled compound [1] [10]. The compound's structural identity is unambiguously defined by its SMILES notation ([¹³CH₃]C₁OC(=C(O)C₁=O)[¹³CH₃]) and InChI key (InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1), confirming isotopic enrichment at the methyl substituents [1]. The CAS registry number 138167-87-0 specifically designates this ¹³C₂-labeled isotopologue, distinguishing it from the non-labeled variant (CAS 3658-77-3) [1] [10]. The planar enol-oxo configuration—characterized by a hydrogen bond between the 4-hydroxy group and adjacent carbonyl oxygen—is preserved in the labeled analog, maintaining the key structural feature responsible for Furaneol's flavor properties [4] [9].
Table 1: Structural Parameters of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-¹³C₂
Parameter | Specification |
---|---|
Molecular Formula | ¹³C₂C₄H₈O₃ |
Molecular Weight | 130.111 g/mol |
CAS Registry Number | 138167-87-0 |
IUPAC Name | 4-hydroxy-2,5-di(¹³C)methylfuran-3-one |
SMILES Notation | [¹³CH₃]C₁OC(=C(O)C₁=O)[¹³CH₃] |
Non-labeled Analog (CAS) | 3658-77-3 |
Isotopic Enrichment Sites | Methyl groups at C-2 and C-5 positions |
The synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-¹³C₂ employs specialized isotopic labeling strategies to ensure site-specific ¹³C incorporation. One key approach involves using ¹³C-labeled precursors (e.g., [¹³C]acetaldehyde) in multi-step synthetic routes. A documented method proceeds via: (i) nucleophilic addition of ¹³C-labeled acetaldehyde to tert-butyloxycarbonyl (Boc)-protected 3-butyn-2-ol; (ii) permanganate oxidation to generate a ¹³C-labeled 1,2-dione intermediate; and (iii) acid-catalyzed cyclization and deprotection to yield the target compound [8]. This method achieves isotopic incorporation exclusively at the methyl groups, with minimal isotopic scrambling.
Alternatively, biosynthetic routes utilize uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) or position-specific ¹³C-labeled glucose isomers (e.g., [1-¹³C]-, [2-¹³C]-, or [6-¹³C]glucose) in Maillard reaction systems. When catalyzed by amino acid metal salts (e.g., sodium glycinate), these isotopically enriched sugars undergo retro-aldol fragmentation and recombination, directing ¹³C atoms into the methyl positions of the furanone ring [2] [9]. Isotope dilution assays (IDAs) using synthetic ¹³C₂-labeled HDMF as an internal standard enable precise quantification of trace furanones in complex matrices like food or microbial cultures. These IDAs achieve detection sensitivities down to 0.1 ppb due to the identical chemical behavior but distinct mass signatures of labeled and unlabeled analogs [8].
Table 2: Isotopic Labeling Techniques and Applications
Technique | Precursors Used | Key Reaction Steps | Analytical Utility |
---|---|---|---|
Chemical Synthesis | [¹³C]Acetaldehyde | Nucleophilic addition, oxidation, cyclization | High isotopic purity (≥99%) |
Maillard Biosynthesis | [U-¹³C₆]Glucose/[n-¹³C]Glucose | Retro-aldol fragmentation, amino acid catalysis | Pathway elucidation in model systems |
Isotope Dilution Assay (IDA) | Pre-synthesized ¹³C₂-HDMF | Addition to sample pre-analysis | Quantification of trace furanones in complex matrices |
Comparative analysis reveals subtle but significant differences between 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-¹³C₂ and its non-labeled counterpart:
Table 3: Comparative Properties of Labeled vs. Non-labeled HDMF
Property | ¹³C₂-Labeled HDMF | Non-labeled HDMF | Analytical Significance |
---|---|---|---|
Molecular Weight | 130.111 g/mol | 128.1259 g/mol | MS differentiation (Δm = 2 Da) |
Major MS Fragment | m/z 130.054 | m/z 128.047 | Avoidance of isobaric interferences |
¹³C-NMR Signal | Doublet (J ≈ 55 Hz) at 20 ppm | Singlet at 20 ppm | Confirmation of adjacent ¹³C sites |
Melting Point Range | 73–77°C | 73–77°C | Identical crystal lattice properties |
Tautomeric Equilibrium | Keto-enol ratio ≈ 1:3 | Keto-enol ratio ≈ 1:3 | Unaltered chemical behavior |
Trace Quantitation Limit | 0.1 ppb (via IDA-MS) | 1.0 ppb (without IDA) | Enhanced sensitivity in complex matrices |
All compounds referenced:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7